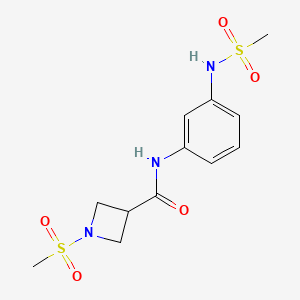
N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Screening
N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide and its derivatives have been studied for their antimicrobial properties. Research by Desai, Rajpara, and Joshi (2013) explored the synthesis and antimicrobial screening of a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, indicating their potential for therapeutic intervention in microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant Properties
Another study focused on the design, synthesis, and pharmacological evaluation of 4-thiazolidinone derivatives as anticonvulsant agents. These compounds, including 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, showed considerable anticonvulsant activity in tests, suggesting their potential use in treating conditions related to seizures without impairing learning and memory. The involvement of benzodiazepine receptors in their pharmacological properties was highlighted, indicating a significant area of interest for further research (Faizi et al., 2017).
Molecular Interactions and Structure Analysis
Karabulut et al. (2014) provided insights into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through synthesis and characterization. The study evaluated the influence of intermolecular interactions on molecular geometry, contributing to a deeper understanding of the compound's structural characteristics and its potential applications in various fields of research (Karabulut et al., 2014).
Radiolabelled Compounds for Receptor Imaging
Research by Hamill et al. (1996) developed radiolabelled compounds, including [11C] N-[[4'[(2-ethyl-5,7-dimethyl-3H- imidazo[4,5-b]pyridin-3-yl) methyl] [1,1'-biphenyl]-2-yl] sulfonyl]-4-methoxybenzamide, for angiotensin II, AT1 receptor imaging. These compounds, due to their potent and selective ligand properties for the AT1 receptor, hold promise for clinical applications in diagnosing and understanding cardiovascular diseases (Hamill et al., 1996).
Zukünftige Richtungen
The future directions for the study of “N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide” could involve further experimental studies to determine its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, chemistry, and materials science could be explored .
Eigenschaften
IUPAC Name |
N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-6-3-4-9-17(13)18(22)20-11-16-12-21(19(23)25-16)14-7-5-8-15(10-14)24-2/h3-10,16H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAOCWZRSJSETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid](/img/structure/B2571946.png)
![4-[(4-Iodoanilino)methylene]-2-pentenedinitrile](/img/structure/B2571948.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2571950.png)
![2-iodo-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571951.png)
![Pyrazolo[1,5-a]pyridin-4-ylmethanol](/img/structure/B2571952.png)
![N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2571955.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)


![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2571961.png)


![N-propyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2571968.png)
![[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2571969.png)